

# 2-Ethoxy-1-naphthaldehyde CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Ethoxy-1-naphthaldehyde

Cat. No.: B042516

[Get Quote](#)

An In-depth Technical Guide to **2-Ethoxy-1-naphthaldehyde**

**Authored by: A Senior Application Scientist**

## Introduction: The Strategic Importance of a Versatile Naphthalene Intermediate

In the landscape of synthetic organic chemistry and pharmaceutical development, the strategic selection of building blocks is paramount to the success of a multi-step synthesis. **2-Ethoxy-1-naphthaldehyde**, a bifunctional aromatic compound, represents such a cornerstone intermediate. Its naphthalene core, coupled with the reactive aldehyde and the modulating ethoxy group, provides a unique scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of **2-Ethoxy-1-naphthaldehyde**, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, proven synthetic routes, critical applications—most notably as a precursor to penicillin-class antibiotics—and essential characterization and safety protocols. The causality behind experimental choices and the significance of its structural features will be emphasized throughout to provide actionable, field-proven insights.

## Core Compound Identification and Properties

Accurate identification is the foundation of all chemical research. **2-Ethoxy-1-naphthaldehyde** is unequivocally identified by its Chemical Abstracts Service (CAS) registry number.

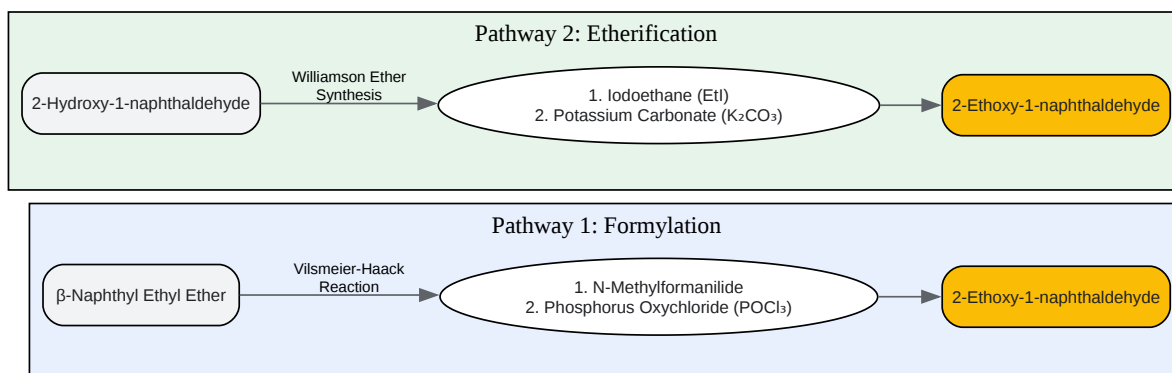
CAS Number: 19523-57-0[1][2][3][4][5]

The compound's physical and chemical properties are critical for planning reactions, purification, and storage. These are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>2</sub>	[2][3][6]
Molecular Weight	200.24 g/mol	[2][6]
Appearance	Light brown to yellow crystalline powder	[1][4]
Melting Point	104–113 °C	[2][4][7]
Boiling Point	~298 °C (estimate)	[4]
Solubility	Sparingly soluble in water; Soluble in Dichloromethane (DCM)	[1][4]
Sensitivity	Air sensitive	[1][4]

## Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of **2-Ethoxy-1-naphthaldehyde** can be approached from different precursors, each with its own merits regarding yield, scalability, and reagent availability. The two most prevalent methods are the formylation of an ethoxy-naphthalene precursor and the etherification of a hydroxy-naphthaldehyde.



[Click to download full resolution via product page](#)

Caption: Key synthetic routes to **2-Ethoxy-1-naphthaldehyde**.

## Experimental Protocol 1: Formylation of $\beta$ -Naphthyl Ethyl Ether

This method, a variation of the Vilsmeier-Haack reaction, introduces the aldehyde group onto the pre-formed ether. It is effective for aromatic systems activated by alkoxy groups.

**Causality:** The phosphorus oxychloride and N-methylformanilide react to form the Vilsmeier reagent, a potent electrophile. The electron-donating ethoxy group on the naphthalene ring activates the ortho position (C1) for electrophilic aromatic substitution, directing the formylation to the desired location.

Step-by-Step Methodology:[7]

- Combine N-methylformanilide (0.33 mol), phosphorus oxychloride (0.33 mol), and  $\beta$ -naphthyl ethyl ether (0.25 mol) in a 500-mL round-bottomed flask.
- Heat the mixture on a steam bath for 6 hours under an air condenser.

- Pour the hot reaction mixture in a thin stream into 700 mL of cold water with vigorous stirring to precipitate the crude product and prevent clumping.
- Filter the granular solid by suction and wash thoroughly with approximately 1 L of water.
- Dissolve the crude, wet aldehyde in 450 mL of ethanol and decolorize by boiling with 4 g of activated carbon (Norit) for 15 minutes.
- Filter the hot solution through a double layer of filter paper.
- Cool the filtrate to induce crystallization. Collect the resulting pale yellow needles by filtration and wash with 40 mL of cold ethanol.
- The expected yield is 77–84% with a melting point of 111–112 °C.<sup>[7]</sup>

## Experimental Protocol 2: Ethylation of 2-Hydroxy-1-naphthaldehyde

This protocol follows the classic Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.

**Causality:** The base, potassium carbonate, deprotonates the phenolic hydroxyl group of 2-hydroxy-1-naphthaldehyde to form a nucleophilic phenoxide. This nucleophile then attacks the electrophilic ethyl group of iodoethane in an  $S_N2$  reaction to form the ether linkage. Acetone serves as a polar aprotic solvent, which is ideal for this type of reaction.

**Step-by-Step Methodology:**<sup>[8]</sup>

- In a suitable flask, combine 2-hydroxy-1-naphthaldehyde (10 g, 0.058 mol), acetone (120 mL), iodoethane (9.9 g, 0.063 mol), and anhydrous potassium carbonate (8.0 g, 0.058 mol).
- Heat the mixture to reflux for 48 hours. The extended reaction time is necessary to ensure complete conversion.
- After cooling the reaction mixture to room temperature, filter to remove the inorganic salts (potassium carbonate and potassium iodide).

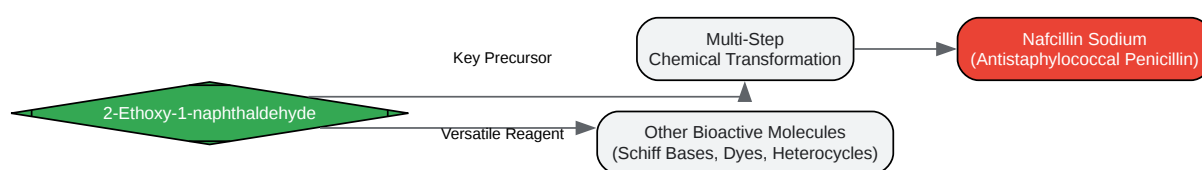
- Evaporate the solvent from the filtrate under reduced pressure to yield the crude solid product.
- Recrystallize the solid from isopropyl ether to afford the purified **2-ethoxy-1-naphthaldehyde** (typical m.p. 106°-109° C).[8]

## Applications in Pharmaceutical and Chemical Synthesis

The true value of **2-ethoxy-1-naphthaldehyde** lies in its utility as a versatile building block. The aldehyde functional group is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases.

### Core Application: Synthesis of Penicillin Antibiotics

A paramount application of **2-ethoxy-1-naphthaldehyde** is its role as a key intermediate in the synthesis of Nafcillin, a narrow-spectrum, penicillinase-resistant penicillin antibiotic.[5][9] Nafcillin is crucial for treating infections caused by penicillinase-producing *Staphylococcus aureus*. The synthesis of the drug's core structure relies on intermediates derived from this naphthaldehyde. This specific application underscores the compound's importance in addressing antibiotic resistance, a critical area of modern drug development.[9]



[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in drug synthesis.

### Broader Synthetic Utility

Drawing from the reactivity of its precursor, 2-hydroxy-1-naphthaldehyde, the ethoxy derivative is an excellent substrate for creating:

- Schiff Bases: Condensation with primary amines yields imines, which are important ligands for metal complexes and can possess their own biological activities.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Heterocyclic Compounds: The aldehyde can participate in cyclization reactions to form a variety of heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[\[13\]](#)
- Fluorescent Probes and Dyes: The extended  $\pi$ -system of the naphthalene core makes it a suitable platform for developing fluorescent materials.[\[1\]](#)[\[10\]](#)

## Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. While a specific, complete dataset for **2-ethoxy-1-naphthaldehyde** is not readily available in the search results, its expected spectral features can be reliably predicted based on its structure and data from close analogs like 2-methoxy-1-naphthaldehyde and other aromatic aldehydes.[\[14\]](#)[\[15\]](#)[\[16\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum is dominated by the aldehyde and aromatic features.

- C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected around 1680-1695  $\text{cm}^{-1}$ . Conjugation with the aromatic ring lowers the frequency from the typical  $\sim 1725 \text{ cm}^{-1}$  for aliphatic aldehydes.[\[16\]](#)[\[17\]](#)
- C-H Stretch (Aldehyde): Look for one or two characteristic, weaker bands around 2820-2880  $\text{cm}^{-1}$  and 2720-2780  $\text{cm}^{-1}$ . The latter is often a key diagnostic peak for an aldehyde C-H bond.[\[15\]](#)[\[17\]](#)
- C-O Stretch (Aryl Ether): A strong band is expected around 1240-1260  $\text{cm}^{-1}$ .[\[15\]](#)
- C=C Stretch (Aromatic): Multiple bands of variable intensity will appear in the 1450-1600  $\text{cm}^{-1}$  region.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. (Predicted shifts in  $\text{CDCl}_3$ )

- $^1\text{H}$  NMR:
  - Aldehyde Proton ( $-\text{CHO}$ ): A singlet, significantly downfield due to deshielding, is expected around  $\delta$  10.5 ppm.
  - Aromatic Protons: A complex series of multiplets between  $\delta$  7.0-8.5 ppm.
  - Ethoxy Protons ( $-\text{OCH}_2\text{CH}_3$ ): A quartet around  $\delta$  4.2 ppm (for the  $-\text{OCH}_2-$ ) and a triplet around  $\delta$  1.5 ppm (for the  $-\text{CH}_3$ ), with a coupling constant (J) of  $\sim 7$  Hz.[\[15\]](#)
- $^{13}\text{C}$  NMR:
  - Carbonyl Carbon ( $\text{C}=\text{O}$ ): A signal in the highly deshielded region of  $\delta$  190-195 ppm.[\[17\]](#)
  - Aromatic Carbons: Multiple signals between  $\delta$  110-165 ppm. The carbon attached to the ethoxy group ( $\text{C}_2$ ) will be highly deshielded.
  - Ethoxy Carbons ( $-\text{OCH}_2\text{CH}_3$ ): Signals expected around  $\delta$  65 ppm ( $-\text{OCH}_2-$ ) and  $\delta$  15 ppm ( $-\text{CH}_3$ ).[\[15\]](#)

## Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak and characteristic fragmentation patterns would be observed.

- Molecular Ion ( $\text{M}^{+\bullet}$ ): A strong peak at  $m/z = 200$ .
- Key Fragments:
  - $[\text{M}-1]^+$  ( $m/z = 199$ ): Loss of the aldehydic hydrogen.[\[16\]](#)
  - $[\text{M}-29]^+$  ( $m/z = 171$ ): Loss of the formyl radical ( $\bullet\text{CHO}$ ), resulting in a stable ethoxy-naphthyl cation.[\[16\]](#)
  - $[\text{M}-45]^+$  ( $m/z = 155$ ): Loss of the ethoxy radical ( $\bullet\text{OCH}_2\text{CH}_3$ ).

## Safety, Handling, and Storage

As a research chemical, proper handling of **2-Ethoxy-1-naphthaldehyde** is essential to ensure user safety and maintain compound integrity.

- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[18]
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[1][18][19] The compound may be harmful if swallowed, inhaled, or in direct contact with skin.[1]
- Storage: This compound is noted to be air sensitive.[1][4] It should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated place.[4][18]
- Incompatibilities: Avoid contact with strong oxidizing agents.[18]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[20]

## Conclusion

**2-Ethoxy-1-naphthaldehyde** is more than just a catalog chemical; it is a validated and versatile intermediate with proven applications in high-stakes fields like antibiotic development. Its well-defined physicochemical properties and established synthetic protocols make it a reliable tool for the research scientist. By understanding its reactivity, characterization profile, and handling requirements, professionals in drug discovery and materials science can effectively leverage this powerful molecular scaffold to drive innovation.

## References

- Organic Syntheses. (n.d.). **2-Ethoxy-1-naphthaldehyde**. Org. Synth. Coll. Vol. 3, p.413 (1955); Vol. 28, p.60 (1948).
- PrepChem.com. (n.d.). Synthesis of **2-Ethoxy-1-naphthaldehyde**.
- Stenutz, R. (n.d.). **2-ethoxy-1-naphthaldehyde**.
- El-Sayed, N. N. E., et al. (2018). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis. Polycyclic Aromatic Compounds, 40(2), 376-400.



- PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 2-Methoxy-1-naphthaldehyde [1H NMR] Spectrum.
- Google Patents. (n.d.). AU2016102311A4 - Nafcillin sodium drug intermediates **2-ethoxy-1-naphthaldehyde** synthesis method.
- Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Org. Synth. Coll. Vol. 3, p.463 (1955); Vol. 21, p.62 (1941).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthesis Potential: Applications of 2-Hydroxy-1-Naphthaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Naphthalene Derivatives: Focus on 2-Hydroxy-1-naphthaldehyde.
- Poly Valent Organics. (n.d.). **2-Ethoxy-1-naphthaldehyde** in Chennai.
- Taha, M., et al. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances, 14(10), 6825-6841.
- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
- ResearchGate. (2025). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their TIN(II) complexes for antimicrobial and antioxidant activities.
- ResearchGate. (n.d.). Fig. S1 The 1 H NMR of 2-hydroxy-1-naphthaldehyde.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. guidechem.com [guidechem.com]
- 2. 2-ethoxy-1-naphthaldehyde [stenutz.eu]
- 3. 2-ETHOXY-1-NAPHTHALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-ETHOXY-1-NAPHTHALDEHYDE CAS#: 19523-57-0 [m.chemicalbook.com]
- 5. 2-ETHOXY-1-NAPHTHALDEHYDE | 19523-57-0 [chemicalbook.com]

- 6. 2-Ethoxynaphthalene-1-carbaldehyde | C<sub>13</sub>H<sub>12</sub>O<sub>2</sub> | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. AU2016102311A4 - Nafcillin sodium drug intermediates 2-ethoxy-1-naphthaldehyde synthesis method - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. 2-Methoxy-1-naphthaldehyde | C<sub>12</sub>H<sub>10</sub>O<sub>2</sub> | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. fishersci.com [fishersci.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [2-Ethoxy-1-naphthaldehyde CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042516#2-ethoxy-1-naphthaldehyde-cas-number-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)